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Compound of Interest

Compound Name:
Ethyl 4-

oxocyclohexanecarboxylate

Cat. No.: B123810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Ethyl 4-oxocyclohexanecarboxylate, a key building block in the synthesis of various

pharmaceuticals and complex organic molecules. This document details the ¹H NMR, ¹³C NMR,

and IR spectral data, alongside the experimental protocols for their acquisition, to support

research and development in the chemical and pharmaceutical sciences.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Ethyl 4-
oxocyclohexanecarboxylate, providing a clear and concise reference for compound

identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-oxocyclohexanecarboxylate (Solvent:

CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.18 Quartet 2H -O-CH₂-CH₃

2.77 Multiplet 1H -CH-(C=O)

2.47 Multiplet 2H

Cyclohexane -CH₂-

(axial, adjacent to

C=O)

2.37 Multiplet 2H

Cyclohexane -CH₂-

(equatorial, adjacent

to C=O)

2.22 Multiplet 2H

Cyclohexane -CH₂-

(axial, adjacent to CH-

COOEt)

2.03 Multiplet 2H

Cyclohexane -CH₂-

(equatorial, adjacent

to CH-COOEt)

1.28 Triplet 3H -O-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-oxocyclohexanecarboxylate (Solvent:

CDCl₃)
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Chemical Shift (δ) ppm Assignment

210.8 C=O (Ketone)

174.5 C=O (Ester)

60.8 -O-CH₂-CH₃

42.5 -CH-(C=O)

40.9 Cyclohexane CH₂ (adjacent to C=O)

28.5 Cyclohexane CH₂ (adjacent to CH-COOEt)

14.2 -O-CH₂-CH₃

Table 3: Infrared (IR) Spectroscopic Data for Ethyl 4-oxocyclohexanecarboxylate (ATR-Neat)

Wavenumber (cm⁻¹) Vibrational Assignment

2960 - 2850 C-H Stretch (Aliphatic)

1735 C=O Stretch (Ester)

1715 C=O Stretch (Ketone)

1250 - 1170 C-O Stretch (Ester)

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below. These protocols are designed to ensure reproducibility and high-quality data for the

structural elucidation of small organic molecules like Ethyl 4-oxocyclohexanecarboxylate.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Sample Preparation:

Approximately 10-20 mg of Ethyl 4-oxocyclohexanecarboxylate is accurately weighed and

dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v
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tetramethylsilane (TMS) as an internal standard.

The solution is transferred to a clean, dry 5 mm NMR tube.

The NMR tube is securely capped and gently agitated to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Data Processing:

The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and

baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
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Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Sample Preparation:

A small drop of neat Ethyl 4-oxocyclohexanecarboxylate is placed directly onto the diamond

crystal of the ATR accessory.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-

reflection diamond ATR accessory.

Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement.

Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to produce the

final absorbance or transmittance spectrum. The positions of the absorption maxima are then

determined.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data described in this guide.
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Spectroscopic Analysis Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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